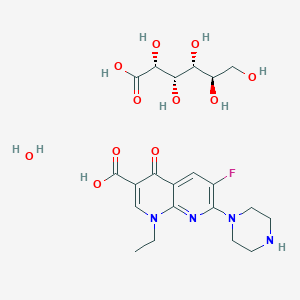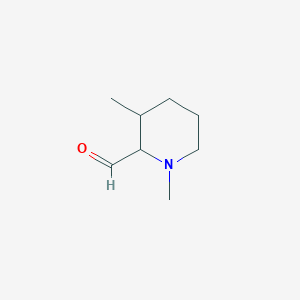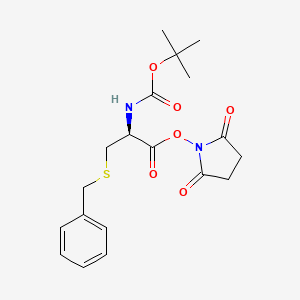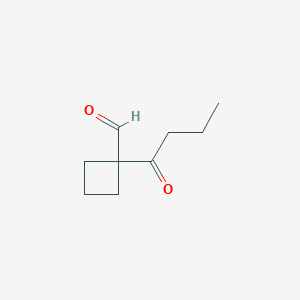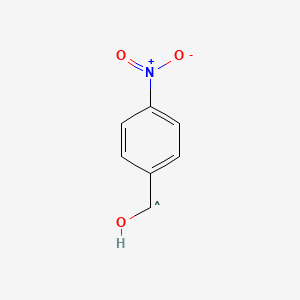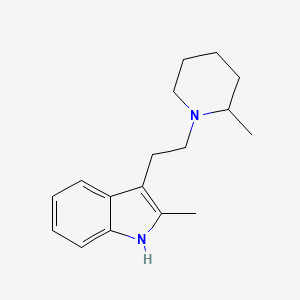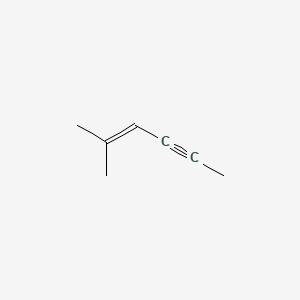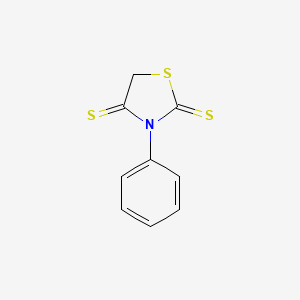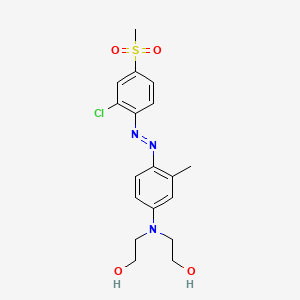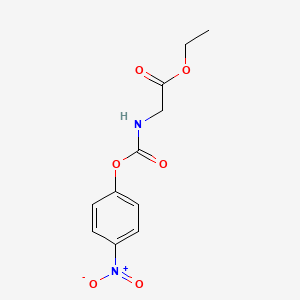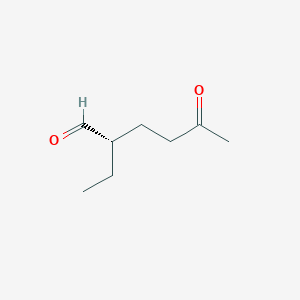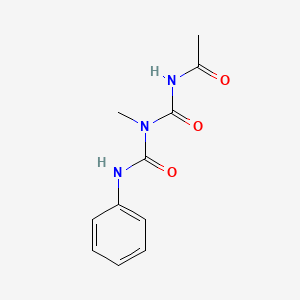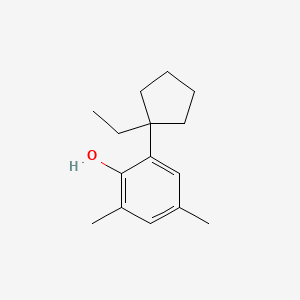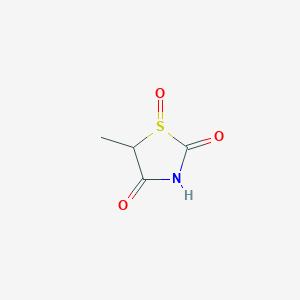
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) is a heterocyclic compound containing nitrogen and sulfur. It is a derivative of thiazolidinedione, which is known for its biological activities, including hypoglycemic, antimicrobial, and antioxidant properties . The compound’s structure allows for various substitutions, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) typically involves the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione, followed by reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst . Another method involves the use of polyethylene glycol-300 as a solvent for the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the conversion of the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with Pd/C catalyst is commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation improves insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes . Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, and its antioxidant action involves scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: The parent compound, known for its hypoglycemic activity.
5-Arylidene-2,4-thiazolidinediones: These derivatives are synthesized via aldol condensation and exhibit various biological activities.
Thiazolidine-2,4-dione, 5-[(4-methoxyphenyl)methylene]-: Another derivative with similar applications.
Uniqueness
2,4-Thiazolidinedione,5-methyl-,1-oxide(9CI) is unique due to its specific substitutions that enhance its biological activity and versatility in synthetic applications .
Properties
Molecular Formula |
C4H5NO3S |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
5-methyl-1-oxo-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C4H5NO3S/c1-2-3(6)5-4(7)9(2)8/h2H,1H3,(H,5,6,7) |
InChI Key |
SGCATXBXZRXCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)S1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
